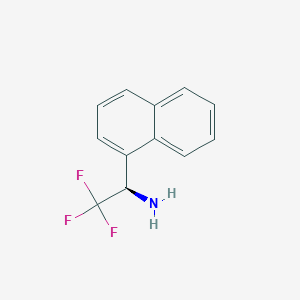

(1R)-2,2,2-Trifluoro-1-naphthylethylamine

Description

Significance of Chirality in Asymmetric Synthesis

Chirality, a term derived from the Greek word for 'hand', describes the geometric property of a molecule that is non-superimposable on its mirror image. acs.org These mirror-image forms are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral entities—such as biological receptors, enzymes, or chiral catalysts—can differ dramatically. acs.orgchemicalbook.com This distinction is of paramount importance in drug discovery, as the two enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. acs.orgchemimpex.com

The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to control stereochemistry in pharmaceuticals. acs.orggoogle.com Consequently, asymmetric synthesis—the selective production of a single enantiomer—has become an indispensable discipline. tcichemicals.com By employing chiral catalysts, auxiliaries, or reagents, chemists can guide chemical reactions to yield the desired stereoisomer with high precision, maximizing therapeutic efficacy and minimizing potential adverse effects. acs.orgmdpi.com This pursuit of enantiomerically pure compounds has driven the development of a vast array of sophisticated synthetic methods and chiral building blocks. chemicalbook.comtcichemicals.com

Unique Stereochemical and Electronic Properties of Trifluoromethylated Chiral Amines

The incorporation of a trifluoromethyl (CF₃) group into a chiral amine imparts a unique combination of properties that are highly advantageous in medicinal chemistry and materials science. The CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which significantly reduces the basicity of the proximal amine. This modulation of pKa can alter a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with biological targets. beilstein-journals.org

Furthermore, the CF₃ group is highly lipophilic, which can enhance a drug candidate's ability to cross cell membranes and improve its metabolic stability by blocking sites susceptible to oxidative metabolism. beilstein-journals.org From a stereochemical perspective, the trifluoromethyl group is sterically demanding, comparable in size to an isopropyl group, which can be used to influence the conformational preferences of a molecule and create specific and high-affinity interactions with target proteins. nih.gov The combination of these electronic and steric effects makes the α-trifluoromethylamino group a valuable motif in the design of peptidomimetics and other biologically active compounds, where it can act as a bioisostere for amide bonds, enhancing proteolytic stability. beilstein-journals.orgnih.gov

| Compound | pKa of Conjugate Acid | Comment |

|---|---|---|

| Ethylamine (B1201723) | 10.6 | Standard alkyl amine basicity. |

| 2,2,2-Trifluoroethylamine | 5.7 | Basicity is significantly reduced due to the strong inductive effect of the CF₃ group. beilstein-journals.org |

Historical Context of (1R)-2,2,2-Trifluoro-1-naphthylethylamine in Chiral Science

The historical significance of this compound is best understood by first examining its non-fluorinated parent compound, (1R)-1-(1-naphthyl)ethylamine. For decades, (1R)-1-(1-naphthyl)ethylamine has been a cornerstone of chiral science, widely employed as a "chiral resolving agent". chemimpex.comtcichemicals.com Chiral resolution is a classical technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. nih.gov The process involves reacting the racemic mixture, for example, a racemic carboxylic acid, with a single enantiomer of a chiral base like (1R)-1-(1-naphthyl)ethylamine. This reaction forms a pair of diastereomeric salts. nih.gov

Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional methods like fractional crystallization. After separation, the pure enantiomers of the original acid can be recovered by removing the resolving agent. nih.gov The robustness and reliability of (1R)-1-(1-naphthyl)ethylamine in this role solidified its place as an essential tool in organic synthesis. chemimpex.comresearchgate.net

The development of this compound represents a modern evolution of this classical tool, driven by the increasing demand for fluorinated chiral building blocks in drug discovery. acs.orgnih.gov The strategic placement of the trifluoromethyl group modifies the parent molecule's properties. The reduced basicity of the amine can alter the stability and crystallization properties of the resulting diastereomeric salts, potentially leading to more efficient or specialized resolutions. Furthermore, this compound serves not just as a resolving agent but also as a valuable chiral building block for the direct synthesis of complex, enantiomerically pure fluorinated molecules, particularly those of pharmaceutical interest. nih.govnih.gov Its emergence reflects the broader trend in chemical synthesis of integrating fluorine to enhance molecular properties, building upon the foundational principles established by earlier generations of chiral reagents. nih.govnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₃N |

| Molecular Weight | 225.21 g/mol |

| Predicted Boiling Point | 311.9 ± 42.0 °C |

| Predicted Density | 1.271 ± 0.06 g/cm³ |

| Predicted pKa | 4.28 ± 0.30 |

Structure

3D Structure

Properties

Molecular Formula |

C12H10F3N |

|---|---|

Molecular Weight |

225.21 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine |

InChI |

InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2/t11-/m1/s1 |

InChI Key |

OOXZTNKNQVNTBV-LLVKDONJSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](C(F)(F)F)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1r 2,2,2 Trifluoro 1 Naphthylethylamine and Its Enantiomers

Asymmetric Catalytic Reduction Strategies

Asymmetric catalytic reduction represents a direct and efficient approach to chiral amines from prochiral precursors such as ketones, imines, and oximes. The use of chiral metal catalysts, particularly those based on ruthenium, has been a focal point of research in this area.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Precursors

Ruthenium complexes are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. nih.govnih.govrsc.org The enantioselective transformation of α-trifluoromethylimines to the corresponding α-trifluoromethylamines has been successfully achieved through ruthenium-catalyzed asymmetric transfer hydrogenation. acs.org This method utilizes sodium formate (B1220265) as a hydrogen source in a mixed solvent system of water and dimethylformamide, affording a range of chiral α-trifluoromethylamines in high yields and with excellent enantioselectivities (93–99% ee) under mild conditions. acs.org

While direct examples for the trifluoromethyl naphthyl derivative are not extensively documented, the asymmetric transfer hydrogenation of related aromatic trifluoromethyl ketones has been studied. For instance, the hydrogenation of 3,5-di-trifluoromethyl-acetophenone using certain ruthenacycle complexes proceeds rapidly but with low enantioselectivity (29% ee). nih.gov However, modifications to the catalyst and substrate structure can significantly enhance enantioselectivity. nih.gov

A plausible and effective precursor for (1R)-2,2,2-trifluoro-1-naphthylethylamine is the corresponding N-aryl imine of 2,2,2-trifluoro-1-(1-naphthyl)ethanone. The general success of ruthenium catalysts in the asymmetric reduction of similar imines suggests this as a viable pathway.

Enantioselective Reduction of Ketone/Oxime Precursors

The direct enantioselective reduction of the ketone precursor, 2,2,2-trifluoro-1-(1-naphthyl)ethanone, or its oxime derivative offers another strategic route. The reduction of trifluoromethyl ketones to their corresponding secondary alcohols has been achieved with excellent enantioselectivities (up to 98:2 er) using chiral organomagnesium amides in a Meerwein-Ponndorf-Verley-type reduction. researchgate.net Borane (B79455) reduction of 2,2,2-trifluoroacetophenone, a related trifluoromethyl ketone, catalyzed by in situ generated oxazaborolidine catalysts has also been explored, with enantioselectivity being influenced by the choice of borane reagent and additives like BF3. mdpi.com

A relevant precedent for the reduction of the corresponding non-fluorinated oxime is the preparation of (R)-(+)-1-(1-naphthyl)ethylamine. This was achieved through the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using ammonium (B1175870) formate in the presence of a specific chiral ruthenium(II) catalyst, namely chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia}(p-cymene)ruthenium(II). google.comchemicalbook.com This method, conducted in polar solvents like dimethylformamide or methanol, yields the chiral amine with high purity. google.comchemicalbook.com Applying a similar strategy to the oxime of 2,2,2-trifluoro-1-(1-naphthyl)ethanone is a logical extension for the synthesis of the target compound.

Table 1: Catalytic Systems for Asymmetric Reduction of Ketone/Oxime Precursors Data presented is for analogous or related substrates where specific data for the target precursor is not available.

| Precursor | Catalyst System | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

| Acyclic α-trifluoromethylimines | Ruthenium-based catalyst | Sodium Formate | α-trifluoromethylamines | 93-99% | acs.org |

| 3,5-di-trifluoromethyl-acetophenone | Ruthenacycle complex 22b | Isopropanol | Corresponding alcohol | 29% | nih.gov |

| 1-(1-naphthyl)ethanone oxime | Chiral Ruthenium(II) complex | Ammonium Formate | (R)-(+)-1-(1-naphthyl)ethylamine | Not specified | google.comchemicalbook.com |

| Trifluoromethyl ketones | Chiral Organomagnesium Amides | Achiral hydride source | Secondary alcohols | up to 98:2 er | researchgate.net |

| 2,2,2-trifluoroacetophenone | Oxazaborolidine catalyst | Borane-THF | (S)-alcohol | up to 60% | mdpi.com |

Enzymatic Kinetic Resolution Approaches

Enzymatic methods, particularly kinetic resolutions catalyzed by lipases, offer a powerful tool for obtaining enantiomerically pure amines. These processes rely on the differential rate of reaction of the two enantiomers of a racemic substrate with an acyl donor, catalyzed by the enzyme.

Chemoenzymatic Pathways for Enantiopure Amines

Chemoenzymatic strategies combine a chemical synthesis step to produce a racemic mixture of the amine, followed by an enzymatic resolution step. A highly relevant study details the enzymatic resolution of racemic 2,2,2-trifluoro-1-arylethylamine derivatives using Pseudomonas fluorescens lipase (B570770) (Amano lipase AK). researchgate.net In this work, racemic 2,2,2-trifluoro-1-phenylethylamine (B3024361) was successfully resolved via the enantioselective alcoholysis of its chloroacetamide derivative with n-amyl alcohol in diisopropyl ether, achieving a good enantioselectivity (E-value = 44). researchgate.net This chemoenzymatic route, involving the initial synthesis of the racemic amine via the Leuckart-Wallach reaction from the corresponding ketone, provides a clear pathway that can be adapted for the naphthyl analogue. researchgate.net

Optimization of Enzyme Systems and Acyl Donors for Enhanced Resolution

The efficiency and selectivity of enzymatic resolutions are highly dependent on the choice of enzyme, solvent, and acyl donor. For the resolution of 2,2,2-trifluoro-1-phenylethylamine, Pseudomonas fluorescens lipase was identified as a suitable enzyme. researchgate.net The optimization of the acyl donor is also crucial; for instance, in the resolution of 1-(2-naphthyl)ethylamine, 4-chlorophenyl valerate (B167501) was found to be an effective acyl donor that could suppress non-selective amidation. researchgate.net The choice of solvent also plays a significant role, with toluene (B28343) being optimal in the aforementioned case. researchgate.net Temperature and substrate concentration are other key parameters that require optimization to achieve high enantiomeric excess and yield. researchgate.net For instance, the kinetic resolution of (R,S)-flurbiprofen via enzymatic esterification is catalyzed by lipase B from Candida antarctica (CALB). nih.gov

Table 2: Enzymatic Resolution of Trifluoro-1-arylethylamine Derivatives and Analogues

| Racemic Substrate | Enzyme | Acyl Donor/Reaction | Solvent | Key Finding | Reference |

| 2,2,2-trifluoro-1-phenylethylamine chloroacetamide | Pseudomonas fluorescens lipase (Amano lipase AK) | n-Amyl alcohol (alcoholysis) | Diisopropyl ether | Good enantioselectivity (E=44) | researchgate.net |

| 1-(2-naphthyl)ethylamine | Novozym 435 | 4-Chlorophenyl valerate | Toluene | Effective inhibition of non-selective amidation | researchgate.net |

| (±)-1-phenylethylamine | Candida antarctica lipase B (CALB) | Alkyl methoxyacetates | Not specified | Dynamic kinetic resolution | nih.gov |

| (R,S)-flurbiprofen | Candida antarctica lipase B (CALB) | Esterification | Not specified | Kinetic resolution | nih.gov |

Nucleophilic Addition Pathways to Trifluoromethylated Imines

The synthesis of chiral α-trifluoromethylamines can also be approached through the nucleophilic addition of various reagents to trifluoromethylated imines or their precursors. A method has been developed for the transition-metal-free nucleophilic addition of various compounds to imines that are generated in situ from N-trifluoroethyl hydroxylamine (B1172632) reagents. nih.gov This approach demonstrates the feasibility of forming C-N bonds through nucleophilic attack on an imine intermediate.

Another relevant strategy involves the catalytic asymmetric umpolung cross-Mannich reaction of trifluoroethylisatin ketimines. nih.gov While structurally different from the target molecule, this reaction showcases the use of trifluoromethylated imines as electrophiles in asymmetric C-C bond-forming reactions to generate chiral α-trifluoromethylamines. nih.gov These methods, although not directly yielding the target compound, provide a conceptual framework for designing synthetic routes based on the nucleophilic addition to a trifluoromethylated imine derived from 2,2,2-trifluoro-1-(1-naphthyl)ethanone.

Classical Resolution Techniques (e.g., Diastereomeric Salt Formation with Chiral Acids)

Classical resolution remains a widely used and effective method for separating enantiomers of a racemic mixture. This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.

For the resolution of racemic 2,2,2-trifluoro-1-naphthylethylamine, chiral carboxylic acids such as tartaric acid or mandelic acid are suitable resolving agents. The process involves dissolving the racemic amine and the chiral acid in an appropriate solvent. The choice of solvent is critical and is often determined empirically to achieve a significant difference in the solubility of the two diastereomeric salts.

Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble diastereomer enriched in the mother liquor. The crystallized salt is then isolated by filtration. To ensure high diastereomeric purity, one or more recrystallizations may be necessary.

Once the diastereomeric salt is purified, the chiral auxiliary is removed by treating the salt with a base (e.g., sodium hydroxide) to liberate the free amine. The desired enantiomer of 2,2,2-trifluoro-1-naphthylethylamine can then be extracted into an organic solvent. The other enantiomer can often be recovered from the mother liquor by a similar process.

Table 2: Illustrative Data for Classical Resolution

| Resolving Agent | Solvent | Isolated Salt | Yield of Resolved Amine (%) | Enantiomeric Excess (ee) (%) |

| D-(-)-Tartaric Acid | Methanol/Water | (R)-Amine · D-Tartrate | ~30-40 | >95 |

| L-(+)-Tartaric Acid | Ethanol | (S)-Amine · L-Tartrate | ~30-40 | >95 |

| (R)-(-)-Mandelic Acid | Isopropanol | (R)-Amine · (R)-Mandelate | Variable | Variable |

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the specific chemical compound This compound according to the provided outline.

The outlined topics, such as its role as a chiral ligand in homogeneous catalysis, its application as a chiral modifier in heterogeneous hydrogenation, and detailed surface science studies on Pt(111), are well-documented for the non-fluorinated parent compound, (1R)-1-Naphthylethylamine (NEA) . However, specific research findings concerning the design of its metal complexes, its surface adsorption geometry, mechanistic insights into its chiral induction, and solvent effects for the trifluorinated derivative are not present in the available search results.

Research in this area has extensively focused on (1R)-1-Naphthylethylamine and other chiral modifiers, but the specific trifluoro-analogue mentioned in the request does not appear to be a subject of published studies that would allow for a scientifically accurate and thorough article as per the detailed instructions. Therefore, to ensure scientific accuracy and avoid speculation, the requested article cannot be generated at this time.

Applications in Asymmetric Catalysis

Organocatalytic Applications

Asymmetric Reactions Mediated by (1R)-2,2,2-Trifluoro-1-naphthylethylamine Derivatives

Information not available in the searched scientific literature.

Role in Controlling Diastereoselective Reactions

Information not available in the searched scientific literature.

Role As Chiral Auxiliary and Resolving Agent

Chiral Resolving Agent for Racemic Mixtures

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org (1R)-2,2,2-Trifluoro-1-naphthylethylamine is employed as a chiral resolving agent, a single-enantiomer compound that reacts with a racemate to form a mixture of diastereomers. These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.orglibretexts.orglibretexts.org

A common and effective method for resolving racemic carboxylic acids involves their reaction with an enantiomerically pure chiral amine base, such as this compound, to form diastereomeric salts. libretexts.orglibretexts.orglibretexts.org The acidic carboxylic acid protonates the basic amine, resulting in an ammonium-carboxylate salt. When a racemic acid ((R)-acid and (S)-acid) is reacted with a single enantiomer of a chiral amine ((R)-amine), two different diastereomeric salts are formed: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine].

These diastereomeric salts have distinct physical properties, most notably different solubilities. nih.gov This difference allows for the separation of the less soluble salt from the more soluble one through fractional crystallization. Once the diastereomeric salts are separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the original chiral amine. libretexts.orglibretexts.org The choice of solvent is crucial in this process as it can significantly influence the solubility difference between the diastereomeric salts and thus the efficiency of the resolution. researchgate.net

Table 1: General Scheme for Resolution of a Racemic Carboxylic Acid

| Step | Process | Description |

| 1 | Salt Formation | A racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine (e.g., this compound) to form a mixture of diastereomeric salts. |

| 2 | Separation | The diastereomeric salts are separated based on their different physical properties, typically solubility, through fractional crystallization. |

| 3 | Regeneration | The separated diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent. |

The utility of naphthylethylamine derivatives extends to the resolution of more complex chiral molecules beyond simple carboxylic acids. The principle remains the same: formation of diastereomers with distinct physical properties. For example, derivatives of 1-(1-naphthyl)ethylamine (B3023371) have been successfully used as resolving agents for complex substrates such as chlorine-substituted tropic acids. researchgate.net In some cases, the choice of solvent can even induce a switch in which enantiomer crystallizes, providing a powerful tool for accessing both enantiomers of the target molecule. researchgate.net

Furthermore, this class of amines has been applied in the resolution of α-hydroxyethyl-diphenylphosphine oxide through the formation of crystalline diastereomeric complexes. The success of such resolutions often depends on the specific resolving agent, the substrate, and the crystallization solvent. researchgate.net An enzymatic process has also been developed for the resolution of racemic 1-(1-naphthyl)ethylamine itself, showcasing a method to obtain the enantiomerically pure resolving agent. nih.gov This process uses the enzyme subtilisin to catalyze a stereoselective aminolysis, separating the unreacted (R)-amine from the newly formed (S)-amide. nih.gov

Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org this compound and its analogs can function as effective chiral auxiliaries. The auxiliary is attached to a prochiral substrate, and its inherent chirality directs the formation of a new stereocenter with a specific configuration. After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse. nih.gov

Naphthylethylamines have been examined as chiral auxiliaries in the Staudinger cycloaddition, a [2+2] ketene-imine cycloaddition reaction used to synthesize β-lactams, which are core structures in many antibiotics. researchgate.net In these syntheses, the chiral naphthylethylamine is incorporated into the imine reactant. The stereochemistry of the resulting β-lactam, a nitrogen-substituted heterocycle, is influenced by the chirality of the amine auxiliary.

Research has shown that while 1-(1-naphthyl)ethylamine auxiliaries can lead to excellent conversion rates in the formation of trans-azetidin-2-ones (β-lactams), they may result in a significant loss of diastereoselectivity compared to their 1-(2-naphthyl)ethylamine or phenylethylamine counterparts. researchgate.net This highlights the subtle structural influences of the chiral auxiliary on the stereochemical outcome of the reaction.

Table 2: Diastereoselectivity in Staudinger Cycloaddition using Naphthylethylamine Auxiliaries

| Chiral Auxiliary | Product Yield | Diastereomeric Excess (de) |

| 1-(2-Naphthyl)ethylamines | Good to Excellent | Up to 48% |

| 1-(1-Naphthyl)ethylamines | Excellent | Up to 14% |

Data sourced from a study on the stereoselective formation of trans-β-lactams via Staudinger cycloaddition. researchgate.net

The primary function of a chiral auxiliary is to control stereochemistry during the formation of new chemical bonds, including carbon-carbon bonds. researchgate.netnih.gov When this compound is used as an auxiliary, its bulky naphthyl group and defined stereocenter create a chiral environment around the reaction center. This steric and electronic influence forces incoming reagents to approach from a specific direction, leading to the preferential formation of one diastereomer over another.

In the context of the Staudinger cycloaddition for β-lactam synthesis, the chiral amine auxiliary attached to the imine controls the stereochemical outcome of the C-C and C-N bond formations as the ketene attacks the imine. researchgate.net The resulting product has a specific trans configuration between the two newly formed stereocenters on the β-lactam ring, with the degree of stereocontrol (diastereomeric excess) being dependent on the structure of the auxiliary. researchgate.net

Precursor for Other Chiral Auxiliaries

Beyond its direct use, this compound serves as a valuable chiral starting material for the synthesis of other, more specialized, chiral auxiliaries. By modifying the amine, new reagents with different steric and electronic properties can be created, expanding the toolbox for asymmetric synthesis.

One such example is the preparation of the chiral auxiliary N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine. nih.gov This compound can be prepared in a multi-step synthesis where the resolution of the naphthylethylamine precursor gives access to both enantiomers with high enantiomeric purity (>98% ee). nih.gov This new auxiliary, effectively a chiral Weinreb amide equivalent, can then be used in highly diastereoselective alkylation reactions. nih.gov

Additionally, (R)-1-(1-naphthyl)ethylamine has been used to synthesize a series of resolving agents by N-derivatizing it with various dicarboxylic acids, such as oxalic, malonic, and succinic acids. researchgate.net These new amide-acid compounds can then be used to resolve other racemic amines, demonstrating a strategy where a single chiral precursor is elaborated into a family of resolving agents tailored for specific applications. researchgate.net

Mechanistic and Theoretical Investigations

Computational Chemistry and Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for elucidating the intricate details of how chiral modifiers influence catalytic reactions. By modeling the electronic structure and energetics of molecular systems, researchers can predict and explain experimental observations with a high degree of accuracy.

Computational studies have been pivotal in mapping out the potential energy surfaces for reactions involving chiral modifiers. For the related compound 1-(1-naphthyl)ethylamine (B3023371) (NEA), DFT calculations have been used to investigate reaction mechanisms such as H-D exchange on platinum surfaces. These studies compare different possible pathways, for instance, a mechanism where the adsorbed amine first loses a hydrogen atom versus one where it is first protonated by a surface deuterium (B1214612) atom. By calculating the energy barriers for each step, the most energetically favorable reaction pathway can be identified. For example, calculations have shown that the mechanism involving the initial protonation of the amine group is preferred due to lower energy barriers for the subsequent steps.

These computational models provide a detailed picture of the transition states, which are the highest energy points along the reaction coordinate. Understanding the geometry and stability of these transition states is key to explaining the kinetics and selectivity of the catalytic process.

A central aspect of enantioselective catalysis is the ability of the chiral modifier to differentiate between the two enantiomers of a prochiral substrate. DFT calculations, often combined with scanning tunneling microscopy (STM) investigations, are used to model the adsorption and interaction of chiral modifiers and reactants on catalyst surfaces.

For the parent compound (R)-(+)-1-(1-naphthyl)ethylamine ((R)-NEA), van der Waals-DFT descriptions have been employed to study its adsorption on Pt(111) surfaces. These studies calculate the adsorption energies for various conformers of the molecule, identifying the most stable adsorption geometries. By modeling the interaction between the adsorbed chiral modifier and the prochiral reactant, the factors governing enantiodiscrimination can be explored. These models can reveal how the specific orientation and conformation of the modifier create a chiral environment that favors the formation of one enantiomer of the product over the other.

The effectiveness of a chiral modifier is heavily dependent on the non-covalent interactions it forms with the substrate and the catalyst surface. DFT is widely used to analyze these interactions, particularly hydrogen bonding.

Theoretical calculations can quantify the strength of hydrogen bonds and other van der Waals forces. In the context of chiral modifiers, studies have investigated the hydrogen bonding between the amine group of the modifier and functional groups on the reactant molecule. These interactions are crucial for forming the diastereomeric complexes that lead to enantioselectivity. DFT calculations help to elucidate how the specific arrangement of atoms in the chiral modifier dictates the geometry and stability of these hydrogen-bonded complexes, thereby influencing the stereochemical outcome of the reaction. The analysis of these interactions provides a rationale for the observed enantiomeric excess in a given reaction.

Adsorption and Surface Interaction Dynamics

The initial step in heterogeneous enantioselective catalysis is the adsorption of the chiral modifier onto the catalyst surface. Understanding the dynamics of this process and the nature of the modifier-surface bond is critical for optimizing catalytic performance.

To bridge the gap between theoretical models and real-world catalytic conditions, in-situ spectroscopic techniques are employed. Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, for example, allows for the study of the adsorption of chiral modifiers at the solid-liquid interface under reaction conditions.

Studies on the related 1-(1-naphthyl)ethylamine (NEA) have used in-situ ATR-IR to investigate its adsorption mode on Pt/Al2O3 catalysts. The resulting spectra provide information about which parts of the molecule are interacting with the surface. For instance, vibrational features indicative of the formation of N-D bonds have been observed during H-D exchange studies, providing direct evidence for the involvement of the amine group in the surface interaction. These experimental observations can then be compared with and validated by quantum mechanics calculations of vibrational frequencies, leading to a more robust understanding of the adsorbed state of the chiral modifier.

The ultimate goal of using a chiral modifier is to transfer its chirality to the reacting molecules. The mechanism of this chirality transfer is a complex process that involves the organization of modifier molecules on the surface and their specific interactions with the reactants.

The transfer of chirality can occur through the formation of supramolecular assemblies on the surface that act as chiral templates. Alternatively, a 1-to-1 complex between the modifier and the reactant can be responsible for the enantioselection. Studies on NEA suggest that both mechanisms may be at play. Theoretical models and surface-sensitive experimental techniques are used to investigate how the chirality of the modifier molecule is expressed on the catalyst surface and how this surface chirality is then imparted to the product of the catalytic reaction.

Analytical and Characterization Techniques in Chiral Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity Determination

NMR spectroscopy is a powerful, non-destructive technique for determining the enantiomeric excess (ee) of chiral compounds. The method relies on creating a diastereomeric environment, which makes the NMR signals of the two enantiomers chemically non-equivalent and thus distinguishable.

Application as a Chiral Solvating Agent (CSA)

(1R)-2,2,2-Trifluoro-1-naphthylethylamine can function as a chiral solvating agent (CSA). In this role, it forms transient, diastereomeric complexes with a racemic analyte through weak intermolecular interactions such as hydrogen bonding, dipole-dipole, and π-π stacking. These interactions are rapid on the NMR timescale, resulting in time-averaged spectra where the signals for the enantiomers of the analyte are shifted to different frequencies. semmelweis.hu The formation of these diastereomeric complexes is the basis for chiral discrimination. semmelweis.hu

The structural features of this compound—the acidic N-H protons, the π-basic naphthyl group, and the stereogenic center—are crucial for its effectiveness as a CSA. It is particularly useful for the enantiodiscrimination of chiral acids, alcohols, and other compounds capable of interacting with its amine functionality.

Derivatization with Achiral and Chiral Probes for Enantiodiscrimination

An alternative to using the compound as a CSA is to use it as a chiral derivatizing agent (CDA). The primary amine group of this compound can react covalently with a racemic analyte, such as a carboxylic acid, to form a stable pair of diastereomers. For instance, reaction with a racemic carboxylic acid in the presence of a coupling agent would yield two diastereomeric amides. These diastereomers have distinct physical properties and, consequently, different NMR spectra, allowing for the determination of the original enantiomeric ratio. tcichemicals.comsigmaaldrich.com

Conversely, a racemic mixture of 2,2,2-Trifluoro-1-naphthylethylamine can be derivatized with a chiral probe. A prominent example is the use of α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid). nih.gov Reaction with a single enantiomer of Mosher's acid chloride would convert the amine enantiomers into diastereomeric amides. The presence of the trifluoromethyl group in both the derivatizing agent and the analyte can be particularly advantageous for ¹⁹F NMR spectroscopy, which often provides a wider chemical shift dispersion and simpler spectra compared to ¹H NMR. nih.govnih.gov This dual-fluorine approach can enhance the resolution of the diastereomeric signals. nih.gov

Studies on Chemical Shift Non-Equivalence (Δδ)

The magnitude of the separation between the signals of the two enantiomers in the presence of a CSA is known as the chemical shift non-equivalence (Δδ). A larger Δδ value indicates better discrimination and allows for more accurate quantification of the enantiomeric excess.

Studies on the closely related compound, (RS)-α-(1-naphthyl)ethylamine, with various chiral α-(nonafluoro-tert-butoxy)carboxylic acids as CSAs, have demonstrated measurable chemical shift differences. semmelweis.hu In these studies, the diastereomeric complexes formed were distinguishable by NMR, with Δδ values ranging from 0.004 to 0.086 ppm for proton signals, which is comparable to other known chiral NMR shift reagents. semmelweis.hu For instance, when using specific CSAs in CDCl₃, the methine hydrogens of (RS)-α-(1-naphthyl)ethylamine showed distinct chemical shift differences. semmelweis.hu

| Chiral Solvating Agent | Analyte Proton | Δδ (ppm) |

|---|---|---|

| (R)-2-(Nonafluoro-tert-butoxy)propanoic acid | Methine (CH) | 0.030 |

| (R)-2-(Nonafluoro-tert-butoxy)propanoic acid | Methyl (CH₃) | 0.015 |

| (2R,3S)-3-Methyl-2-(nonafluoro-tert-butoxy)pentanoic acid | Methine (CH) | 0.015 |

| (2R,3S)-3-Methyl-2-(nonafluoro-tert-butoxy)pentanoic acid | Methyl (CH₃) | 0.020 |

The trifluoromethyl group in this compound provides an additional probe for ¹⁹F NMR studies. The ¹⁹F nucleus is highly sensitive, and the resulting spectra are often simple, with large chemical shift differences observed for diastereomers, which can lead to more accurate enantiomeric excess determination. nih.govnih.gov

Chromatographic Methods for Chiral Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. csfarmacie.cz This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, after converting the enantiomers into diastereomers. phenomenex.comnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct separation of enantiomers is frequently accomplished using HPLC columns packed with a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds, including amines. yakhak.orgnih.gov

The enantiomers of 1-(1-naphthyl)ethylamine (B3023371) and related compounds have been successfully resolved on various CSPs. For example, new diastereomeric CSPs prepared by linking (R)- or (S)-1-(1-naphthyl)ethylamine to a chiral crown ether have been shown to effectively separate N-(3,5-dinitrobenzoyl)-α-amino acid derivatives. mdpi.com In these cases, the chiral recognition was primarily determined by the 1-(1-naphthyl)ethylamine component of the stationary phase. mdpi.com The separation of chiral amines is often performed under normal-phase, reversed-phase, or polar organic conditions, with the choice of mobile phase significantly impacting the resolution. nih.govchromatographyonline.com

| CSP Type | Chiral Selector | Application Example |

|---|---|---|

| Polysaccharide-Based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Resolution of various chiral amines as NBD derivatives. yakhak.org |

| Polysaccharide-Based (Immobilized) | Amylose tris(3,5-dichlorophenylcarbamate) | Resolution of various chiral amines as NBD derivatives. yakhak.org |

| Crown Ether-Based | (+)-(18-crown-6)-tetracarboxylic acid linked to (R)-1-(1-naphthyl)ethylamine | Separation of N-(3,5-dinitrobenzoyl)-α-amino acid derivatives. mdpi.com |

Indirect Chiral Separation via Diastereomer Formation

The indirect method of chiral separation involves the derivatization of the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. nih.govdntb.gov.ua Since diastereomers have different physical and chemical properties, they can be separated using standard, achiral HPLC columns, typically on silica (B1680970) gel. nih.govdntb.gov.ua

This compound is an excellent chiral derivatizing agent for this purpose. It can be reacted with racemic carboxylic acids, acid chlorides, or sulfonyl chlorides to produce stable diastereomeric amides or sulfonamides. tcichemicals.com The resulting diastereomers can then be separated by normal-phase HPLC. nih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original analyte. This method is robust and allows for the preparation of enantiopure compounds on a laboratory scale. nih.gov For example, racemic acids have been successfully resolved by conversion into diastereomeric amides using chiral auxiliaries like camphorsultam, followed by separation on silica gel. nih.gov A similar strategy employing this compound would be equally effective for the resolution of chiral acids.

Advanced Spectroscopic Characterization (beyond basic identification)

Beyond routine identification, advanced spectroscopic methods offer a window into the subtle yet crucial aspects of molecular behavior on surfaces, such as orientation, intermolecular interactions, and the formation of ordered structures. These insights are critical for understanding how chirality is transferred at the molecular level.

Infrared Reflection Absorption Spectroscopy (IRAS) for Surface Studies

Infrared Reflection-Absorption Spectroscopy (IRAS), also known as RAIRS, is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on metal surfaces. researchgate.netnsf.gov By analyzing the absorption of infrared radiation reflected from a surface, IRAS can determine the orientation of adsorbed molecules due to the surface selection rule, which dictates that only vibrational modes with a dynamic dipole moment perpendicular to the surface are observable. nsf.gov

For a molecule like this compound, IRAS would be instrumental in determining its adsorption geometry. Studies on the analogous (R)-NEA on platinum (Pt(111)) and palladium (Pd(111)) surfaces have shown that the orientation of the naphthyl ring is highly dependent on surface coverage. researchgate.netnsf.gov At low coverages, the naphthyl ring tends to lie flat to maximize its interaction with the metal surface. nsf.gov As coverage increases, steric hindrance forces the molecules to adopt a more tilted orientation. researchgate.netnsf.gov Spectroscopic data suggests that for (R)-NEA, the long axis of the naphthyl ring remains parallel to the surface, while the short axis becomes tilted. researchgate.net The presence of the trifluoromethyl group in this compound would likely influence the electronic interactions and steric demands, potentially leading to different tilting angles and adsorption energies, which could be quantified through detailed IRAS analysis.

In-situ IRAS experiments, which study the solid-liquid interface, have also been crucial in understanding the behavior of these chiral modifiers under conditions relevant to catalytic hydrogenations. nsf.gov Such studies on (R)-NEA have revealed changes in adsorption in the presence of reactants, highlighting the dynamic nature of the catalyst surface. nsf.gov

| Technique | Information Obtained | Relevance to this compound |

| IRAS | Molecular orientation, Adsorption geometry, Intermolecular interactions | Determining the tilt of the naphthyl ring and the orientation of the trifluoroethyl group on a metal surface. |

Scanning Tunneling Microscopy (STM) for Molecular Adsorption

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can visualize individual atoms and molecules with sub-molecular resolution. researchgate.net This capability makes it an invaluable tool for studying the adsorption, self-assembly, and intermolecular interactions of chiral molecules on conductive surfaces.

STM studies of the closely related (R)-NEA on a Pt(111) surface have provided direct visual evidence of its adsorption behavior. researchgate.net These studies have revealed how individual molecules arrange themselves and interact with each other. At medium coverages, for instance, (R)-NEA was observed to form short, directed chains, indicating specific intermolecular bonding. researchgate.net At higher coverages, it forms a self-assembled hexagonal overlayer. researchgate.net

For this compound, STM would allow researchers to directly observe how the trifluoromethyl group affects its packing and self-assembly on a surface. The strong dipole of the C-F bonds could introduce new intermolecular interactions, potentially leading to different and more complex surface structures compared to its non-fluorinated counterpart. Furthermore, STM can be used in combination with Density Functional Theory (DFT) calculations to identify the most stable adsorption conformations and to understand the forces driving the formation of bimolecular complexes between the chiral modifier and a prochiral substrate on the catalyst surface. researchgate.net

| Technique | Information Obtained | Relevance to this compound |

| STM | Real-space imaging of individual molecules, Surface self-assembly, Intermolecular interactions, Adsorption site determination | Visualizing how single molecules adsorb and form ordered structures on a surface, and how the trifluoromethyl group influences this assembly. |

Advanced Derivatization and Ligand Design Principles

Synthesis of Novel Chiral Ligands and Organocatalysts Incorporating the (1R)-2,2,2-Trifluoro-1-naphthylethylamine Scaffold

The development of novel chiral ligands and organocatalysts is fundamental to advancing asymmetric synthesis. Chiral amines are crucial building blocks for a vast array of bioactive molecules and serve as privileged structural motifs in pharmaceuticals and agrochemicals. mdpi.com The this compound scaffold can be envisioned as the starting point for creating a diverse library of ligands. General synthetic strategies would involve the functionalization of the primary amine group to form amides, ureas, thioureas, or Schiff bases, thereby introducing new coordinating atoms (O, S, N) and steric environments.

For instance, the amine can be reacted with chlorophosphines to generate aminophosphine (B1255530) ligands, a critical class of ligands in transition-metal-catalyzed reactions like asymmetric hydrogenation. rsc.org The introduction of the trifluoromethyl group is known to significantly alter the electronic properties of a ligand, primarily through its strong electron-withdrawing nature. rsc.org This modification can enhance the acidity of nearby protons and influence the electronic density at the metal center in a catalyst, thereby tuning its reactivity and selectivity. rsc.org While the non-fluorinated analogue, 1-naphthylamine, has been used to prepare chiral phosphine-phosphoramidite ligands for Rh-catalyzed hydrogenations, the direct application and systematic study of the trifluorinated scaffold in creating a broad library of organocatalysts remains a niche area of research. nih.govresearchgate.net

Pincer ligands are a class of tridentate ligands known for creating a rigid and well-defined coordination environment around a metal center. mdpi.com This structural rigidity is highly desirable in asymmetric catalysis as it enables precise control over the stereochemical outcome of a reaction. mdpi.com A typical pincer ligand features a central donor atom connected to two flanking donor arms, which "pinch" the metal.

The this compound scaffold could theoretically be incorporated into a pincer ligand framework. The amine nitrogen could be derivatized to connect to two donor arms, such as pyrazolyl or phosphine (B1218219) groups. researchgate.netjyu.fichalmers.se The inherent chirality of the 1-naphthylethylamine backbone would introduce stereogenicity directly into the ligand structure. The trifluoromethyl group would exert a significant steric and electronic influence, potentially directing the conformation of the resulting metallacycle and influencing the electronic properties of the catalytic center. The structural tunability of such chiral pincer complexes would, in principle, allow for fine control over stereoselectivity in catalytic transformations. mdpi.com However, the synthesis and application of pincer ligands specifically derived from this compound are not widely documented in publicly available literature, representing a potential area for future exploration.

The design of chiral supramolecular architectures, such as macrocycles, cages, and crystalline frameworks, is a sophisticated strategy for applications in molecular recognition, chiroptical materials, and asymmetric catalysis. nih.gov Chirality can be introduced into these large-scale structures by using chiral building blocks, which can lead to phenomena like enantiomeric self-recognition and chirality transfer. nih.govacs.org

Incorporating the this compound scaffold into macrocyclic or supramolecular designs would endow the final architecture with its distinct stereochemical and electronic features. The rigid naphthyl group could serve as a structural panel, while the chiral center provides a point of asymmetry. The trifluoromethyl group could influence intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the self-assembly process. While the design principles for creating such architectures from various chiral and achiral components are well-established, specific examples that utilize the this compound unit are highly specialized and not broadly reported. nih.govscispace.com

Chemical Modification for Enhanced Enantiodiscrimination

Enantiodiscrimination, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is crucial for applications such as chiral chromatography, sensors, and kinetic resolution. The efficacy of a chiral selector can be enhanced through systematic chemical modification. For the this compound scaffold, modifications could be targeted at either the naphthyl ring or the ethylamine (B1201723) side chain.

For example, introducing substituents onto the naphthyl ring would alter its steric bulk and electronic properties, modifying its interaction with target enantiomers. Functionalization of the amine group, for instance, by converting it into an amide or a urea, introduces hydrogen bond donor and acceptor sites, which are critical for forming diastereomeric complexes with analytes. The trifluoromethyl group itself plays a key role by creating a unique electronic and steric environment that can contribute significantly to chiral recognition. While these general principles guide the rational design of improved chiral selectors, specific research detailing the systematic modification of this compound and the resulting impact on its enantiodiscrimination capabilities is not extensively available.

Computational Ligand Design for Targeted Applications

Computational ligand-based design is a powerful tool that accelerates the discovery of molecules with desired properties by elucidating structure-activity relationships (SAR). nih.gov This approach is particularly valuable when the 3D structure of the target protein or receptor is unknown. nih.gov Methods range from pharmacophore modeling, which identifies essential structural features for activity, to quantitative structure-activity relationship (QSAR) studies that provide quantitative predictions of biological activity based on physicochemical properties. nih.gov The this compound scaffold can serve as a template in such computational studies to design new catalysts or inhibitors.

Ligand-based virtual screening is a computational technique used to identify novel active compounds by comparing them to a known active ligand (a query molecule). nih.gov This method operates on the principle that molecules with similar shapes and chemical features are likely to have similar biological activities. nih.gov

In a hypothetical virtual screening campaign, a derivative of this compound known to have catalytic activity or binding affinity could be used as a template. The 3D shape and chemical properties (e.g., hydrophobicity, hydrogen bonding sites, electrostatic potential) of this template would be used to search large chemical databases for molecules with a high degree of similarity. nih.govresearchgate.net This approach allows for the rapid and cost-effective identification of new potential leads for further experimental testing. nih.gov While this is a standard methodology in drug discovery and catalyst development, specific virtual screening studies that have utilized the this compound scaffold as the primary query are not prominently featured in the scientific literature.

Predicting the enantioselectivity of a catalyst is a significant challenge in asymmetric synthesis. nih.gov Modern computational chemistry, particularly density functional theory (DFT) and machine learning (ML), offers powerful tools to tackle this problem. nih.gov DFT can be used to model the transition states of a reaction, with the energy difference between the pathways leading to the R and S products correlating to the enantiomeric excess (ee). nih.gov

Machine learning models, such as neural networks or random forests, can be trained on datasets from experimental or computational results. nih.govarxiv.org These models learn the complex relationship between the structure of the catalyst, the substrates, and the resulting enantioselectivity. chemrxiv.orgchemrxiv.org To develop a predictive model for catalysts derived from this compound, one would need to generate a dataset of structurally related catalysts and their performance in a specific reaction. The model would then identify key structural descriptors—related to both steric and electronic properties influenced by the naphthyl and trifluoromethyl groups—that correlate with high enantioselectivity. nih.gov This would enable the in silico design of new, more effective catalysts before their synthesis, saving significant time and resources. The development of such a specific model is contingent on the availability of a focused experimental dataset, which is not currently present in the literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-2,2,2-Trifluoro-1-naphthylethylamine, and how can enantiopurity be ensured?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (1R)-enantiomer. For example, derivatives of naphthylamines can be synthesized via nucleophilic substitution of trifluoromethyl groups with ammonia under controlled conditions .

- Derivatization : Employ reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to stabilize intermediates, followed by chromatographic separation (HPLC with chiral columns) .

- Verification : Confirm enantiopurity via polarimetry and NMR spectroscopy, comparing signals with known standards .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Multinuclear NMR : Use , , and NMR to confirm structural integrity and trifluoromethyl group orientation .

- X-ray Crystallography : Refine crystal structures using SHELXL (from the SHELX suite) for high-resolution data. Note that the trifluoromethyl group may introduce disorder; apply constraints during refinement .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate fluorinated waste and consult environmental safety guidelines for incineration or specialized treatment .

- Toxicity Screening : Refer to naphthalene derivative databases (e.g., EPA Toxicological Profiles) for preliminary hazard assessments, though compound-specific data may require further study .

Advanced Research Questions

Q. How does the stereochemistry of the trifluoromethyl group influence the compound’s reactivity in catalytic systems?

- Methodology :

- Mechanistic Studies : Conduct kinetic experiments (e.g., Hammett plots) to compare reaction rates of (1R)- vs. (1S)-enantiomers in asymmetric catalysis.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze electronic effects of the trifluoromethyl group on transition states .

- Case Study : Compare with structurally related compounds, such as (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide, to identify stereoelectronic trends .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved for this compound?

- Analysis Framework :

- Cross-Validation : Reconcile NMR chemical shifts with X-ray torsion angles. For example, crystallographic disorder in the trifluoromethyl group may explain anomalous NMR signals .

- Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility that static crystallographic models might miss.

- Data Reproducibility : Replicate syntheses under inert atmospheres to rule out oxidation/racemization artifacts.

Q. What strategies optimize the synthesis of phosphazene derivatives using this compound?

- Experimental Design :

- Reaction Conditions : Use tetrahydrofuran (THF) as a solvent with triethylamine to deprotonate the amine, enabling nucleophilic substitution on chlorophosphazenes .

- Monitoring : Track reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and isolate products via column chromatography.

- Yield Optimization : Adjust stoichiometry (1:1 amine-to-phosphazene ratio) and reaction time (3–5 days at 25°C) to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.